

# Buxifoliadine A: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Buxifoliadine A

Cat. No.: B13427756

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## Introduction

**Buxifoliadine A** is a naturally occurring acridone alkaloid first isolated from the root bark of *Severinia buxifolia*, a plant species also known as *Atalantia buxifolia*.<sup>[1][2]</sup> Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide on the chemical structure, properties, and (where available) the biological activities of **Buxifoliadine A**, with a focus on data relevant to researchers and professionals in drug development.

## Chemical Structure and Properties

**Buxifoliadine A** was first characterized as one of eight new acridone alkaloids from *Severinia buxifolia* collected in Hainan province, China. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, HR-EI-MS, <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR.<sup>[1][2]</sup>

The chemical and physical properties of **Buxifoliadine A** are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental settings.

Property	Value	Source
IUPAC Name	1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one	PubChem
Molecular Formula	C <sub>25</sub> H <sub>29</sub> NO <sub>4</sub>	[2]
Molecular Weight	407.5 g/mol	PubChem
Exact Mass	407.20965841 Da	PubChem
Appearance	Yellow needles	[2]
Melting Point	155—157°C	[2]
UV (MeOH) λ <sub>max</sub> (log ε)	225 (4.48), 260 (sh, 4.59), 278 (4.72), 290 (sh, 4.63), 326 (4.06), 425 (3.81) nm	[2]
IR (KBr) ν <sub>max</sub>	3444, 1635, 1608, 1560 cm <sup>-1</sup>	[2]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	14.38 (1H, s, OH-1), 9.23 (1H, s, OH-5), 7.88 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.46 (1H, t, J=8.0 Hz, H-7), 7.00 (1H, dd, J=8.0, 1.6 Hz, H-6), 5.29 (1H, t, J=7.2 Hz, H-2"), 5.18 (1H, t, J=7.2 Hz, H-2'), 4.15 (2H, d, J=7.2 Hz, H-1"), 3.84 (3H, s, N-CH <sub>3</sub> ), 3.71 (3H, s, OCH <sub>3</sub> -3), 3.48 (2H, d, J=7.2 Hz, H-1'), 1.86 (3H, s, H-4'), 1.81 (3H, s, H-4"), 1.71 (3H, s, H-5'), 1.69 (3H, s, H-5")	[2]
<sup>13</sup> C-NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	182.2 (C-9), 163.6 (C-1), 160.2 (C-3), 158.4 (C-4a), 153.8 (C-5), 146.2 (C-10a), 136.2 (C-8a), 133.0 (C-3'), 132.8 (C-3"), 125.8 (C-7), 122.9 (C-2'), 122.2 (C-2"), 115.8 (C-9a),	[2]

114.8 (C-6), 114.2 (C-8), 108.6 (C-2), 107.8 (C-4), 92.4 (C-5a), 62.0 (OCH<sub>3</sub>-3), 47.9 (N-CH<sub>3</sub>), 26.0 (C-5'), 25.9 (C-5''), 25.8 (C-1''), 22.0 (C-1'), 18.1 (C-4'), 17.9 (C-4'')

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## Biological Activities and Signaling Pathways

Currently, there is a notable lack of published data specifically detailing the biological activities of **Buxifoliadine A**. The original isolation paper by Wu et al. (2000) focused on the structural elucidation of this and other new acridone alkaloids and did not report any biological assays.<sup>[2]</sup>

However, studies on crude extracts of *Atalantia buxifolia* and other purified acridone alkaloids from this plant provide context for the potential bioactivities of **Buxifoliadine A**. For instance, extracts from *Atalantia buxifolia* have been shown to possess anti-inflammatory and cytotoxic properties.<sup>[3]</sup> Other acridone alkaloids isolated from the same genus have demonstrated a range of activities, including:

- Cytotoxicity: Atalaphyllinine, another acridone alkaloid from *A. buxifolia*, has shown cytotoxic effects against the human liver cancer cell line HepG2.<sup>[3]</sup>
- Anti-inflammatory Activity: A novel compound, Buxifoxime A, also from *A. buxifolia*, exhibited significant anti-inflammatory effects by inhibiting superoxide anion generation.<sup>[3]</sup>
- Antibacterial and Acetylcholinesterase Inhibition: Two other new acridone alkaloids isolated from the branch of *Atalantia buxifolia* displayed significant antibacterial activity against *Staphylococcus aureus* and weak inhibitory effects on acetylcholinesterase.<sup>[4]</sup>

Given that **Buxifoliadine A** shares the same acridone scaffold, it is plausible that it may also exhibit similar biological activities. However, without direct experimental evidence, this remains speculative.

### Signaling Pathways:

As there is no available data on the biological activities of **Buxifoliadine A**, no associated signaling pathways have been identified or described. Further research is required to explore

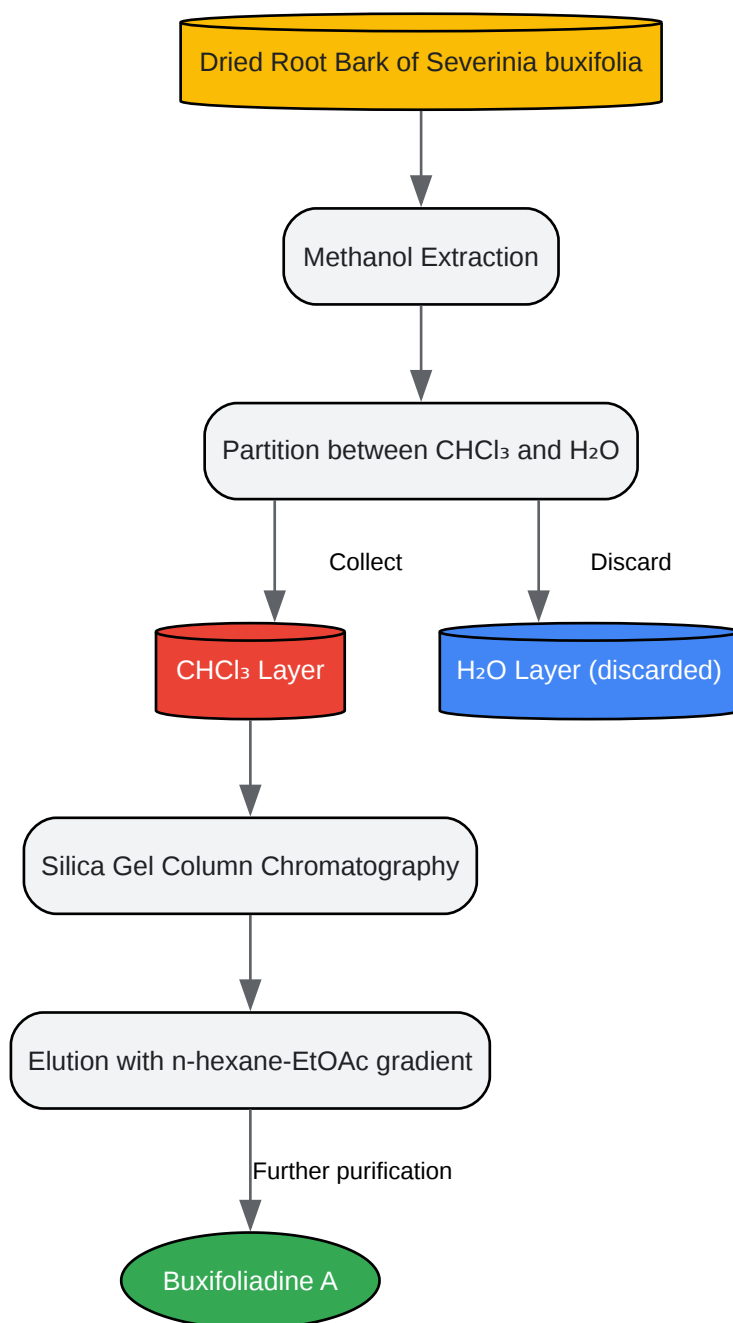
its potential molecular targets and mechanisms of action.

## Experimental Protocols

Since no biological activities have been reported for **Buxifoliadine A**, there are no specific experimental protocols to detail. However, for the purpose of guiding future research, this section outlines a general methodology for the isolation of **Buxifoliadine A** based on the original report.

### Isolation of **Buxifoliadine A**

The following is a generalized workflow for the isolation of **Buxifoliadine A** from the root bark of *Severinia buxifolia*, adapted from the methodology described by Wu et al. (2000).<sup>[2]</sup>



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**Caption:** Generalized workflow for the isolation of **Buxifoliadine A**.

Protocol Steps:

- Extraction: The dried and powdered root bark of *Severinia buxifolia* is extracted with methanol.

- Partitioning: The resulting methanol extract is partitioned between chloroform ( $\text{CHCl}_3$ ) and water ( $\text{H}_2\text{O}$ ).
- Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel.
- Elution and Isolation: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc) to yield several fractions containing different acridone alkaloids. **Buxifoliadine A** is isolated from one of these fractions and may require further purification steps such as recrystallization to obtain the pure compound.

## Conclusion and Future Directions

**Buxifoliadine A** is a well-characterized acridone alkaloid in terms of its chemical structure and physical properties. However, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. Based on the known activities of other compounds from *Atalantia buxifolia*, future research should focus on evaluating **Buxifoliadine A** for its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Elucidating its biological profile is a crucial next step in determining its potential as a lead compound for drug discovery and development. The detailed structural information available provides a solid foundation for such investigations, as well as for synthetic efforts to produce analogues with potentially enhanced activities.

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